

Application Notes and Protocols for Gas Chromatography Detection of Aldicarb Residues

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Compound of Interest

Compound Name: Aldicarb

Cat. No.: B1662136

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Introduction

Aldicarb is a carbamate pesticide known for its high toxicity and effectiveness against a wide range of agricultural pests. Due to its potential health risks, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for **aldicarb** in food and environmental samples. Accurate and sensitive detection methods are crucial for monitoring these residues. This document provides a detailed protocol for the detection of **aldicarb** and its primary metabolites, **aldicarb** sulfoxide and **aldicarb** sulfone, using gas chromatography (GC).

The analysis of **aldicarb** by GC presents a significant challenge due to the thermal lability of carbamate pesticides. Conventional GC injection techniques at high temperatures can lead to the degradation of **aldicarb** and its metabolites, resulting in inaccurate quantification. To address this, this protocol focuses on a fast gas chromatography approach with a nitrogen-phosphorus detector (NPD), which minimizes thermal degradation by employing a shorter analytical column, higher carrier gas flow rates, and rapid temperature programming.

Materials and Reagents

- **Aldicarb** (analytical standard)
- **Aldicarb** sulfoxide (analytical standard)
- **Aldicarb** sulfone (analytical standard)

- Acetonitrile (HPLC grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
- Sodium acetate
- Helium (carrier gas, 99.999% purity)
- Nitrogen (make-up gas, 99.999% purity)
- Hydrogen (for NPD, 99.999% purity)
- Air (for NPD, filtered)
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)
- GC vials and caps

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

1.1. Extraction

- Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- For samples with low water content (<80%), add an appropriate amount of water to reach a total volume of approximately 10 mL of water.
- Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
- Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Some variations of the method also include 1 g of trisodium citrate dihydrate and 0.5 g of disodium citrate sesquihydrate to buffer the sample.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.

1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing the dSPE cleanup sorbents. The choice of sorbents depends on the sample matrix:
 - For general fruit and vegetable samples: 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.
 - For samples with high fat content: Add 50 mg of C18 sorbent.
 - For samples with high pigment content (e.g., spinach, leafy greens): Add 50 mg of GCB.
- Cap the tube and vortex for 30 seconds.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.

- The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into a GC vial for analysis.

Gas Chromatography (GC) Analysis

To minimize thermal degradation of **aldicarb** and its metabolites, a fast GC method with a Nitrogen-Phosphorus Detector (NPD) is recommended.

2.1. GC-NPD Instrumental Conditions

| Parameter | Setting |
|----------------------|--|
| Gas Chromatograph | Agilent 6890 or equivalent with NPD |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 15 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature: 70°C, hold for 1 min Ramp: 25°C/min to 180°C Ramp: 5°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Detector | Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 300°C |
| Makeup Gas | Nitrogen at 10 mL/min |
| Hydrogen Flow | 3.0 mL/min |
| Air Flow | 60 mL/min |
| Injection Volume | 1 µL |

2.2. Data Analysis and Quantification

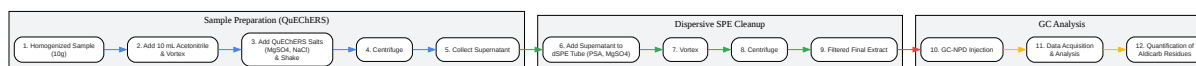
Identify and quantify **aldicarb**, **aldicarb** sulfoxide, and **aldicarb** sulfone based on the retention times of their respective analytical standards. A calibration curve should be prepared using matrix-matched standards to compensate for matrix effects.

Data Presentation

The following table summarizes quantitative data for **aldicarb** and its metabolites from various studies. It is important to note that performance characteristics can vary depending on the specific matrix, instrumentation, and laboratory conditions.

| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
|--------------------|------------------|-------------|------------------|-------------|---------------|-----------|
| Aldicarb | Honey | HPLC-PCD/FL | 5 ng/g | 15 ng/g | 72.02 - 92.02 | [1] |
| Aldicarb | Water | GC-MS | 0.3 ng | - | - | [2] |
| Aldicarb | Urine | GC-FPD | 0.0024 mg/L | - | 90.9 | [3] |
| Aldicarb Sulfoxide | Urine | GC-FPD | 0.0024 mg/L | - | 86.6 | [3] |
| Aldicarb Sulfone | Urine | GC-FPD | 0.0024 mg/L | - | 92.6 | [3] |
| Aldicarb | Soil | GC-NPD | 0.1 - 10.4 µg/kg | - | 68.5 - 112.1 | [3] |
| Aldicarb Sulfone | Vegetative Foods | LC-MS/MS | - | 1-100 µg/kg | 56.13 - 127.6 | [4] |

Mandatory Visualization



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Caption: Experimental workflow for **aldicarb** residue detection.

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